molecular formula C12H14ClNO4 B1487634 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one CAS No. 1183469-43-3

1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one

Cat. No. B1487634
M. Wt: 271.69 g/mol
InChI Key: YJJVHKPUKRFGJM-UHFFFAOYSA-N
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Description

The compound “(2-CHLORO-4-NITROPHENOXY)ACETIC ACID” has a similar structure . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another related compound is "2-[(2-chloro-4-nitrophenoxy)methyl]oxirane" .


Chemical Reactions Analysis

There’s a study that discusses the degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium . This might provide some insights into the potential chemical reactions involving similar compounds.

Scientific Research Applications

Environmental Degradation and Bioremediation

Chloronitrophenols (CNPs) like 2-chloro-4-nitrophenol are recognized as persistent environmental pollutants due to their widespread use and toxic nature. The degradation and bioremediation of CNPs have been a significant area of study. For instance, the degradation of 2-chloro-4-nitrophenol through advanced oxidation processes and bacterial degradation pathways has been explored. Studies have identified bacteria capable of degrading CNPs, shedding light on the genetic and biochemical mechanisms underlying microbial degradation pathways (Arora et al., 2017). These findings contribute to understanding how similar compounds might be broken down in the environment or utilized in bioremediation efforts.

Photocatalytic Mineralization

Research into the photocatalytic mineralization of chlorophenols and nitrophenols under sunlight has shown promising results for environmental cleanup. The use of α-Bi2O3 for the degradation of pollutants like 2-chlorophenol and 2-nitrophenol under natural sunlight demonstrates the potential for employing similar catalytic processes to break down complex organic pollutants, including those related to 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one (Hameed et al., 2015).

Molecular and Biochemical Characterization of Degradation Pathways

The detailed study of bacterial strains that degrade chloro-nitrophenol compounds has led to the identification of specific genes and enzymes responsible for these processes. For instance, Cupriavidus sp. CNP-8 has been shown to utilize 2-chloro-5-nitrophenol, revealing insights into the molecular mechanisms of degradation pathways that could be relevant to understanding how similar compounds are broken down (Min et al., 2019).

Advanced Oxidation Processes for Degradation

The efficacy of various advanced oxidation processes (AOPs) in degrading chloro-nitrophenols highlights the potential for chemical treatments to mitigate the environmental impact of such pollutants. Studies comparing the performance of different AOPs provide insights into the most effective methods for degrading complex organic compounds, offering pathways for the potential treatment of compounds like 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one (Saritha et al., 2007).

properties

IUPAC Name

1-(2-chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)11(15)7-18-10-5-4-8(14(16)17)6-9(10)13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJVHKPUKRFGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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